molecular formula C7H10N2O2 B2685199 5-(1-Methylcyclopropyl)imidazolidine-2,4-dione CAS No. 2145426-23-7

5-(1-Methylcyclopropyl)imidazolidine-2,4-dione

Cat. No.: B2685199
CAS No.: 2145426-23-7
M. Wt: 154.169
InChI Key: WRURFFQRYYMPAO-UHFFFAOYSA-N
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Description

5-(1-Methylcyclopropyl)imidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidine-2,4-diones, more commonly known as hydantoins . The molecular formula for this compound is C10H14N2O3, and it has a molecular weight of 210 Da . Hydantoin and its derivatives are privileged scaffolds in medicinal chemistry, known for their significant pharmacological properties . Compounds containing this core structure have been extensively studied for a wide range of biological activities. Historically, hydantoin derivatives have been used as anticonvulsant and antiarrhythmic drugs, and are also investigated for applications against diabetes . Furthermore, this heterocyclic system exhibits antifungal, antibacterial, and anti-inflammatory activities . The specific substitution pattern on the hydantoin ring, such as the 1-methylcyclopropyl group at the 5-position, is a common strategy in drug discovery to modulate the compound's electronic properties, steric bulk, and metabolic stability, thereby optimizing its biological profile and drug-likeness. As a building block, this compound is valuable for researchers exploring new chemical entities in synthetic and medicinal chemistry programs, particularly for the development of new therapeutic agents . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(1-methylcyclopropyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-7(2-3-7)4-5(10)9-6(11)8-4/h4H,2-3H2,1H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRURFFQRYYMPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylcyclopropyl)imidazolidine-2,4-dione typically involves the reaction of 1-methylcyclopropylamine with glyoxal in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylcyclopropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Metalloproteinase Inhibition

One of the most significant applications of 5-(1-Methylcyclopropyl)imidazolidine-2,4-dione is its role as a metalloproteinase inhibitor. Metalloproteinases, particularly MMP9 and MMP12, are implicated in various pathological conditions, including:

  • Asthma
  • Chronic Obstructive Pulmonary Disease (COPD)
  • Arthritis (Rheumatoid and Osteoarthritis)
  • Cancer metastasis
  • Cardiovascular diseases

The compound has shown selectivity in inhibiting MMP9 and MMP12 while sparing other metalloproteinases like MMP8, MMP14, and MMP19, making it a valuable candidate for therapeutic interventions in diseases characterized by tissue remodeling and inflammation .

Anticancer Activity

Studies have indicated that imidazolidine-2,4-dione derivatives exhibit potent anticancer activities. The compound's structure allows it to interact with cellular pathways involved in cancer cell proliferation and migration. Specifically, it has demonstrated efficacy against various cancer cell lines, including the MDA-MB-231 breast cancer cell line . The antioxidant properties associated with this class of compounds further enhance their potential in cancer therapy.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound in reducing cell viability in cancer cell lines. For instance, research indicated that derivatives of this compound could significantly inhibit the proliferation of human colon carcinoma cells .

Clinical Implications

The potential for clinical application is underscored by ongoing research into the compound's pharmacokinetics and safety profiles. Preliminary studies suggest that it could be developed into a therapeutic agent for conditions such as arthritis and cancer due to its selective inhibition profile and low toxicity towards normal cells.

Comparative Analysis with Other Derivatives

Compound NameActivity TypeSelectivityTherapeutic Use
This compoundMetalloproteinase InhibitorHigh (MMP9/MMP12)Asthma, COPD, Cancer
5,5-Diphenylimidazolidine-2,4-dioneAnticonvulsantModerateEpilepsy
Other HydantoinsAnticancerVariableVarious cancers

Mechanism of Action

The mechanism of action of 5-(1-Methylcyclopropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 5-position of the imidazolidine-2,4-dione core is a common site for structural modification. Key analogues include:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight Key Features
5-(1-Methylcyclopropyl)imidazolidine-2,4-dione 1-Methylcyclopropyl C₇H₁₀N₂O₂ 154.17 Cyclopropane ring enhances steric hindrance; potential metabolic stability
5-Isopropylimidazolidine-2,4-dione Isopropyl (C₃H₇) C₆H₁₀N₂O₂ 142.16 Branched alkyl group; crystallizes with planar imidazole ring and hydrogen bonding
5-Cyclopropylimidazolidine-2,4-dione Cyclopropyl C₆H₈N₂O₂ 140.14 Smaller cyclopropane substituent; may reduce steric bulk compared to 1-methylcyclopropyl
5-(4-Methoxybenzylidene)thiazolidine-2,4-dione 4-Methoxybenzylidene (on thiazolidine core) C₁₅H₁₈N₂O₃S 306.38 Thiazolidine core with aromatic substituent; distinct electronic properties
5-(2-Methylpropylidene)imidazolidine-2,4-dione Isobutylidene (C₄H₇) C₇H₁₀N₂O₂ 154.17 Unsaturated substituent; Z-configuration influences molecular geometry

Key Observations :

  • Steric Effects : The 1-methylcyclopropyl group in the target compound introduces greater steric hindrance compared to linear alkyl (e.g., isopropyl) or smaller cyclopropane substituents. This may enhance metabolic stability in pharmaceutical applications .

Physicochemical Properties

Property This compound 5-Isopropylimidazolidine-2,4-dione 5-Cyclopropylimidazolidine-2,4-dione
Molecular Weight 154.17 142.16 140.14
Solubility (Predicted) Low (hydrophobic cyclopropane) Moderate (polar isopropyl) Moderate
Melting Point Not reported 145–147°C Not reported

Biological Activity

5-(1-Methylcyclopropyl)imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields including cancer therapy and antimicrobial activity.

Chemical Structure and Properties

The compound belongs to the imidazolidine-2,4-dione family, characterized by a five-membered ring structure containing two carbonyl groups. The presence of the 1-methylcyclopropyl group may influence its biological activity by altering its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including:

  • Antimicrobial Activity : The compound has been investigated for its potential to inhibit microbial growth.
  • Anticancer Properties : Preliminary studies suggest it may exhibit cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazolidine-2,4-dione derivatives. For instance, derivatives similar to this compound have shown promising results in inhibiting the proliferation of cancer cells such as the MDA-MB-231 breast cancer cell line.

CompoundConcentration (µM)Cytotoxic Effect (p-value)
This compound100Significant (p=0.0164)
Control (DMSO)-Not significant

The above table summarizes findings from in vitro assays where the compound demonstrated significant cytotoxicity at a concentration of 100 µM after 72 hours of incubation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of various bacterial strains. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study on Anticancer Activity

A study conducted by researchers at Damascus University explored the effects of thiazole derivatives with imidazolidine structures on cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on cell migration and proliferation, suggesting that modifications to the imidazolidine structure can enhance anticancer efficacy .

Study on Antimicrobial Effects

In another investigation focusing on antimicrobial activity, derivatives of imidazolidine-2,4-dione were tested against common pathogens. Results showed that these compounds could effectively reduce bacterial viability in vitro, indicating their potential use as antibiotic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1-Methylcyclopropyl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

  • Methodological Answer : Utilize factorial design (e.g., 2^k factorial experiments) to evaluate the impact of variables like temperature, solvent polarity, and catalyst loading. For cyclopropane-substituted imidazolidinediones, steric effects from the methylcyclopropyl group may require prolonged reaction times or elevated temperatures . Computational reaction path searches (e.g., via quantum chemical calculations) can predict feasible intermediates and transition states, reducing trial-and-error experimentation .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve stereochemical ambiguity (e.g., Z/E configuration of substituents) using single-crystal diffraction, as demonstrated for analogous imidazolidinediones .
  • NMR spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to distinguish between the diketone (C=O) and cyclopropane protons, which may exhibit distinct coupling patterns .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₇H₁₀N₂O₂) and detect impurities ≥95% purity .

Q. How does the methylcyclopropyl substituent influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. The cyclopropane ring may introduce strain, increasing susceptibility to ring-opening under acidic conditions. Compare degradation kinetics with non-cyclopropyl analogs to isolate substituent effects .

Advanced Research Questions

Q. How can contradictions in reported reactivity data (e.g., stereoselectivity in derivatization) be resolved?

  • Methodological Answer :

  • Stereochemical analysis : Use dynamic NMR or variable-temperature studies to assess rotational barriers around the cyclopropane-imidazolidinedione bond, which may explain divergent reactivity .
  • Computational modeling : Apply density functional theory (DFT) to compare activation energies for competing reaction pathways (e.g., nucleophilic attack at C2 vs. C4 positions) .

Q. What strategies are effective for designing enantioselective syntheses of this compound?

  • Methodological Answer :

  • Chiral auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinones) during cyclopropane formation, followed by auxiliary removal .
  • Asymmetric catalysis : Screen chiral ligands (e.g., BINAP or salen complexes) in transition-metal-catalyzed cyclopropanation reactions. Monitor enantiomeric excess (ee) via chiral HPLC .

Q. How can the environmental impact of this compound’s synthesis be minimized?

  • Methodological Answer :

  • Green solvent selection : Replace traditional solvents (DMF, THF) with bio-based alternatives (e.g., cyclopentyl methyl ether) to reduce toxicity .
  • Waste valorization : Implement membrane separation technologies (e.g., nanofiltration) to recover unreacted starting materials from waste streams .

Q. What mechanistic insights explain unexpected byproducts in its reactions with electrophiles?

  • Methodological Answer :

  • Trapping experiments : Use in-situ IR or MS to detect transient intermediates (e.g., enolates or radical species) .
  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., proton transfer vs. bond cleavage) .

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